In-Depth Technical Guide to Alogliptin Impurity 07
In-Depth Technical Guide to Alogliptin Impurity 07
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alogliptin Impurity 07, a known related substance of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin. This document details its chemical structure, potential synthetic pathways, and analytical characterization methods, offering valuable information for researchers and professionals engaged in the development and quality control of Alogliptin.
Chemical Structure and Identification
Alogliptin Impurity 07 is chemically identified as (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone.[1][2][3] Key identification details are summarized in the table below.
| Parameter | Value |
| IUPAC Name | (R)-6-(3-aminopiperidin-1-yl)-1',3-dimethyl-2H-[1,4'-bipyrimidine]-2,2',4,6'(1'H,3H,3'H)-tetraone |
| Synonym | Alogliptin Related Compound 7 |
| CAS Number | 2748259-53-0 |
| Molecular Formula | C15H20N6O4[2][4][5] |
| Molecular Weight | 348.36 g/mol [2][4][5] |
Potential Synthesis and Formation
A possible synthetic pathway, adapted from the general synthesis of Alogliptin, is illustrated below. The process likely involves the coupling of a reactive uracil derivative with (R)-3-aminopiperidine.
Caption: Plausible synthetic pathway for Alogliptin Impurity 07.
Analytical Characterization
The identification and quantification of Alogliptin Impurity 07 are critical for ensuring the purity and safety of Alogliptin drug substances and products. The primary analytical technique for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating Alogliptin from its impurities, including Impurity 07. While a specific method for the exclusive determination of Impurity 07 is not detailed in the available literature, general methods for Alogliptin and its related substances can be adapted.
General Experimental Protocol for HPLC Analysis of Alogliptin and its Impurities:
-
Column: A reversed-phase column, such as a Kromasil C18 (250 × 4.6 mm, 5 μm), is often employed.[6]
-
Mobile Phase: A gradient elution is typically used to achieve optimal separation. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% perchloric acid, pH adjusted to 3.0 with triethylamine) and an organic modifier like acetonitrile.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 278 nm is commonly used.
-
Injection Volume: A standard injection volume is 20 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure its suitability for quantifying Alogliptin Impurity 07.
Spectroscopic Data
Although specific spectroscopic data for Alogliptin Impurity 07 is not widely published, its structural characterization would rely on standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the aminopiperidine moiety, the methyl groups on the uracil ring, and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the bipyrimidine core, the piperidine ring, and the methyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the impurity (348.36 g/mol ). Fragmentation patterns would provide further structural information. |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products. Alogliptin has been shown to be susceptible to degradation under acidic and alkaline conditions.[6][7][8]
Experimental Protocol for Forced Degradation of Alogliptin:
-
Acid Hydrolysis: A solution of Alogliptin benzoate in 1 N HCl is heated at 60°C for 2 hours.[7]
-
Alkaline Hydrolysis: A solution of Alogliptin benzoate in 1 N NaOH is heated at 60°C for 2 hours.[7]
-
Oxidative Degradation: Alogliptin benzoate is treated with 3% hydrogen peroxide at 70°C for 1 hour.
-
Thermal Degradation: Solid Alogliptin benzoate is heated in an oven at 80°C for 6 hours.[7]
-
Photolytic Degradation: Solid Alogliptin benzoate is exposed to direct sunlight for 24 hours.[7]
Following exposure to these stress conditions, the samples are analyzed by a validated stability-indicating HPLC method to identify and quantify any degradation products, which may include Alogliptin Impurity 07.
Logical Relationship Diagram
The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Alogliptin, and its related substance, Impurity 07.
Caption: Relationship between Alogliptin and Impurity 07.
Conclusion
This technical guide provides a foundational understanding of Alogliptin Impurity 07 for professionals in the pharmaceutical industry. The information presented on its chemical structure, potential formation, and analytical characterization is essential for the development of robust control strategies to ensure the quality and safety of Alogliptin-containing products. Further research to obtain and publish detailed spectroscopic and synthetic data for this impurity would be highly beneficial to the scientific community.
References
- 1. Alogliptin Impurity 7 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. htsbiopharma.com [htsbiopharma.com]
- 3. Alogliptin Related Compound 7 - SRIRAMCHEM [sriramchem.com]
- 4. omsynth.com [omsynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Characterization of process-related impurities including forced degradation products of alogliptin benzoate and the development of the corresponding reversed-phase high-performance liquid chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
